molecular formula C24H30O4 B1656254 Gummosin CAS No. 51819-92-2

Gummosin

Cat. No. B1656254
CAS RN: 51819-92-2
M. Wt: 382.5 g/mol
InChI Key: FCWYNTDTQPCVPG-UQWVPHONSA-N
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Description

Gummosin is a natural product found in Apiaceae, Ferula alliacea, and other organisms with data available.

Scientific Research Applications

1. Chemical Structure and Composition

Gummosin, a coumarin isolated from the genus Ferula, has a composition of C24H30O4 and a melting point of 176–177°C. Its structure corresponds to a specific formula, making it a spatial isomer of farnesiferol A (Kir'yalov & Movchan, 1966).

2. Anticancer Properties

The ethanolic extract of Ferula gummosa shows significant antiproliferative activities against cancer cells. It induces apoptosis and cell cycle arrest, particularly in BHY cells (Gudarzi et al., 2015).

3. Anticonvulsant Activity

Gummosin's seed acetone extract from Ferula gummosa has demonstrated anticonvulsant activity, particularly effective against seizures induced by pentylenetetrazole in mice (Sayyah et al., 2002).

4. Traditional and Novel Medicinal Applications

Ferula gummosa has been traditionally used as an anti-seizure, anti-spasm, pain reliever, and for memory enhancement. Recent studies confirm its antimicrobial, anti-inflammatory, antinociceptive, and spasmolytic applications, suggesting its potential for new pharmaceutical applications (Mahboubi, 2016).

5. Cytotoxic Effects on Cancer Cells

Gummosin exhibits cytotoxic effects against human malignant glioblastoma multiforme in vitro, inducing apoptosis and influencing reactive oxygen species (ROS) levels and gene expression related to apoptosis (Afshari et al., 2022).

6. Biochemical Analysis

Studies on gummosin's conformation and configurations provide insights into its chemical properties and potential for diverse applications (Saidkhodzhaev & Nikonov, 2004).

7. Cytotoxicity in Breast and Prostate Cancer Cells

Gummosin from Ferula assa-foetida has shown preferential cytotoxic activity against human breast and prostate cancer cell lines, suggesting its potential in cancer treatment (Iranshahy et al., 2019).

8. Terpenoid Coumarins Analysis

A mass-spectroscopic study of gummosin, among other coumarins, provides valuable insights into its chemical composition and potential applications (Terent'ev et al., 1977).

properties

CAS RN

51819-92-2

Product Name

Gummosin

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[[(1S,4aS,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21-,24-/m0/s1

InChI Key

FCWYNTDTQPCVPG-UQWVPHONSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O

SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Other CAS RN

51819-92-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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